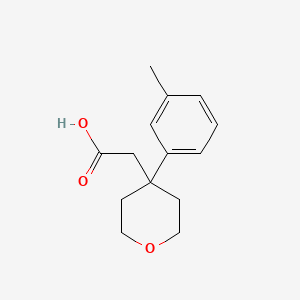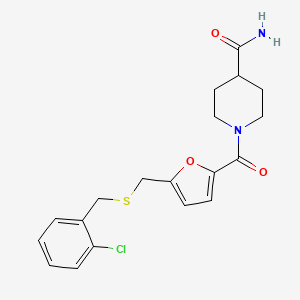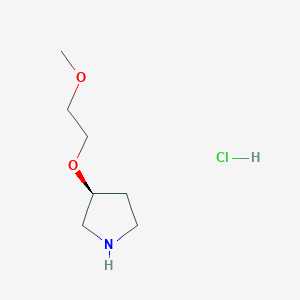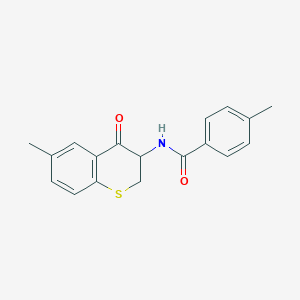
4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis methods for related compounds often involve cyclization reactions, condensation with chloroacetoacetate, or reactions with amino acids to form complex heterocyclic structures. For example, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, showcasing a method that could be relevant to the synthesis of our target compound (Tang Li-jua, 2015).
Molecular Structure Analysis
Structural analysis, including X-ray crystallography, is fundamental for understanding the molecular geometry, bond lengths, angles, and overall conformation of similar compounds. Studies often reveal centrosymmetric dimer formations facilitated by hydrogen bonding, as observed in compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate (K. Kranjc et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving related compounds can include N-substitution, cyclization, and reactions under specific conditions to yield a variety of biologically active molecules. For instance, the synthesis of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene sulfonamides demonstrates the versatility in chemical reactions leading to compounds with potential anti-inflammatory and anti-cancer properties (Madhavi Gangapuram & K. Redda, 2009).
科学的研究の応用
Chemical Synthesis and Structural Analysis
- The compound has been involved in studies related to the synthesis and cyclization of beta-alanines, leading to the formation of various benzothiazepinones and thiochromenes, highlighting its role in chemical transformations and ring formation processes (Rutkauskas, Kantminienė, & Beresnevieius, 2008).
- It has been utilized in the synthesis of thiadiazolobenzamide and its complexes, showcasing its importance in creating new compounds with potential applications in various fields (Adhami et al., 2012).
- Research includes the synthesis and crystal structure analysis of similar compounds, providing insights into their molecular arrangement and potential applications in material science or pharmacology (Kranjc et al., 2012).
Potential Pharmaceutical Applications
- The compound has been part of studies on synthesizing novel derivatives with antimicrobial activity, indicating its potential use in developing new antibacterial agents (Kolisnyk et al., 2015).
- Research has been conducted on the synthesis of similar compounds and their anti-inflammatory activities, suggesting potential therapeutic applications (Kalsi et al., 1990).
Material Science and Chemistry
- The compound's derivatives have been used in the synthesis of various organic ligands, indicating its significance in creating materials with potential electronic or catalytic applications (Myannik et al., 2018).
- It has been involved in studies focusing on Baylis-Hillman synthesis of thiochromenes, a method important for creating compounds used in organic chemistry and potentially in material science (Kaye & Nocanda, 2002).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available resources. However, it is important to handle all chemicals with appropriate safety measures to minimize risk.
将来の方向性
The future directions for research on this compound could include further exploration of its synthesis methods, detailed analysis of its molecular structure, investigation of its chemical reactions, and assessment of its potential biological activities. However, these directions would depend on the specific research goals and interests.
特性
IUPAC Name |
4-methyl-N-(6-methyl-4-oxo-2,3-dihydrothiochromen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S/c1-11-3-6-13(7-4-11)18(21)19-15-10-22-16-8-5-12(2)9-14(16)17(15)20/h3-9,15H,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOECOVNTMWBXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2CSC3=C(C2=O)C=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(6-methyl-4-oxo-3,4-dihydro-2H-thiochromen-3-yl)benzenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-5-(methylthio)-1,3,4-oxadiazole](/img/structure/B2491661.png)
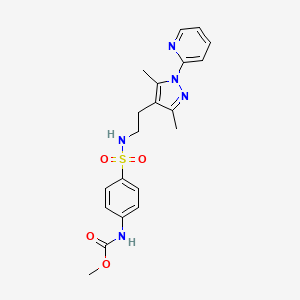
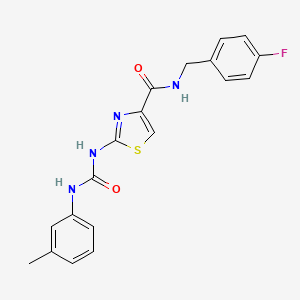
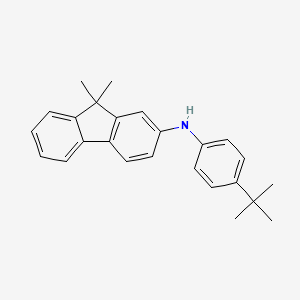
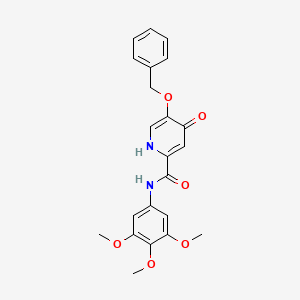
![2-(pyridin-4-yl)-7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2491668.png)
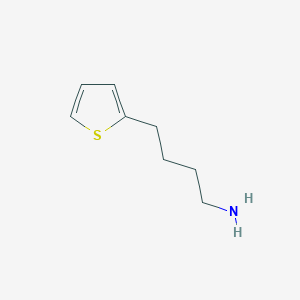
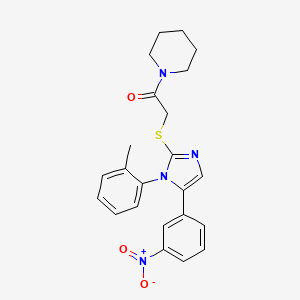
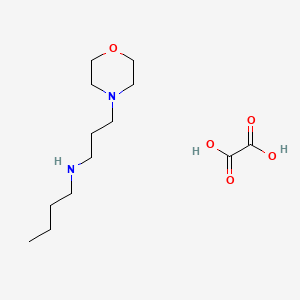
![8-Bromodispiro[3.1.36.14]decane](/img/structure/B2491676.png)
![N-(1-(4-fluorophenyl)ethyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
